5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one
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Overview
Description
5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of cyclohexylamine with thiocarbonyl compounds followed by cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might reduce the thiadiazole ring or other functional groups.
Substitution: Various substitution reactions could occur, especially at the amino group or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one might be used as a building block for synthesizing more complex molecules.
Biology
Biologically, thiadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, thiadiazole compounds might be used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, thiadiazole compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-Phenyl-1,2,4-thiadiazole-3(2H)-one
Uniqueness
5-Amino-2-cyclohexyl-1,2,4-thiadiazol-3(2H)-one might be unique in its specific substitution pattern, which could influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
5-amino-2-cyclohexyl-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C8H13N3OS/c9-7-10-8(12)11(13-7)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10,12) |
InChI Key |
SYHPLTLKDMQJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)N=C(S2)N |
Origin of Product |
United States |
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